molecular formula C6H12O3S B6159692 [1-(methanesulfonylmethyl)cyclopropyl]methanol CAS No. 1708289-15-9

[1-(methanesulfonylmethyl)cyclopropyl]methanol

Cat. No.: B6159692
CAS No.: 1708289-15-9
M. Wt: 164.2
InChI Key:
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Description

[1-(Methanesulfonylmethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C6H12O3S It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a methanesulfonylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(methanesulfonylmethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: [1-(Methanesulfonylmethyl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclopropylmethanol.

    Substitution: Various substituted cyclopropylmethanol derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, [1-(methanesulfonylmethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and selectivity.

Industry: The compound is also used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(methanesulfonylmethyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Cyclopropylmethanol: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    Methanesulfonylmethane: Contains the methanesulfonyl group but lacks the cyclopropyl moiety.

    Cyclopropylmethylamine: Similar structure but with an amine group instead of a methanol moiety.

Uniqueness: [1-(Methanesulfonylmethyl)cyclopropyl]methanol is unique due to the combination of the cyclopropyl and methanesulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

1708289-15-9

Molecular Formula

C6H12O3S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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